Darunavir dicarbamate

Impurity profiling Reference standard characterization Darunavir synthesis

Darunavir dicarbamate (CAS 1971057-59-6), systematically named (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-4-((4-(((((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate, is a fully characterized chemical compound belonging to the class of bis-tetrahydrofuran (bis-THF) carbamate derivatives of the HIV-1 protease inhibitor darunavir. Often designated as N'-Bis THF Darunavir or Darunavir furan dimer impurity, it possesses a molecular formula of C₃₄H₄₅N₃O₁₁S and a molecular weight of 703.80 g/mol, with 8 defined stereocenters in absolute configuration.

Molecular Formula C34H45N3O11S
Molecular Weight 703.8 g/mol
CAS No. 1971057-59-6
Cat. No. B12770081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarunavir dicarbamate
CAS1971057-59-6
Molecular FormulaC34H45N3O11S
Molecular Weight703.8 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC5COC6C5CCO6
InChIInChI=1S/C34H45N3O11S/c1-21(2)17-37(49(41,42)24-10-8-23(9-11-24)35-33(39)47-29-19-45-31-25(29)12-14-43-31)18-28(38)27(16-22-6-4-3-5-7-22)36-34(40)48-30-20-46-32-26(30)13-15-44-32/h3-11,21,25-32,38H,12-20H2,1-2H3,(H,35,39)(H,36,40)/t25-,26-,27-,28+,29-,30-,31+,32+/m0/s1
InChIKeyQAEABAUOBFKJOZ-KDWZEFHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Darunavir Dicarbamate (CAS 1971057-59-6): Identity, Class, and Procurement Baseline for Reference Standard Users


Darunavir dicarbamate (CAS 1971057-59-6), systematically named (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-4-((4-(((((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate, is a fully characterized chemical compound belonging to the class of bis-tetrahydrofuran (bis-THF) carbamate derivatives of the HIV-1 protease inhibitor darunavir . Often designated as N'-Bis THF Darunavir or Darunavir furan dimer impurity, it possesses a molecular formula of C₃₄H₄₅N₃O₁₁S and a molecular weight of 703.80 g/mol, with 8 defined stereocenters in absolute configuration . This compound serves exclusively as an impurity reference standard for the active pharmaceutical ingredient (API) darunavir (CAS 206361-99-1) and is employed in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production monitoring .

Bis-THF dicarbamate derivative of darunavir
8 defined stereocenters in absolute configuration
Impurity reference standard for ANDA/QC workflows

Why Darunavir Dicarbamate Cannot Be Substituted by Other Darunavir-Related Impurity Standards in Regulated Analytical Workflows


Procurement decisions for darunavir impurity reference standards cannot rely on a single 'darunavir impurity' designation because each impurity possesses a unique chemical structure, distinct chromatographic retention behavior, and a specific regulatory identification threshold that governs its use in purity and stability-indicating methods . Darunavir dicarbamate (the bis-THF furan dimer) differs fundamentally from mono-carbamate impurities such as Darunavir Carbamic Acid Impurity (CAS 1526916-56-2), from the Darunavir Dimer Impurity (CAS 2307745-62-4) which features a di-tert-butyl dicarbamate scaffold, and from Darunavir Impurity 16 (CAS 1546918-97-1), each of which presents a different molecular mass, fragmentation pattern, and UV chromophore . Regulatory agencies including the FDA and EMA set impurity-specific limits, and pharmacopeial monographs (USP/EP) require identification and quantification against the exact chemical entity; substituting one impurity standard for another—even within the same API family—compromises method specificity, accuracy, and compliance with ICH Q3A/Q3B guidelines .

Scaffold mismatch with mono-carbamate or di-tert-butyl impurities

Unique bis-THF architecture yields distinct retention and MS/MS; using a generic darunavir impurity may compromise specificity validation.

Impurity-specific limits under ICH Q3A/Q3B

Regulatory monographs require identification against the exact impurity entity; substitution risks ANDA rejection for non-compliance.

Co-elution and detection channel differences

Alternative darunavir impurities differ in molecular mass and UV chromophore; HPLC method transfer may fail without re-optimization.

Darunavir Dicarbamate (1971057-59-6): Quantitative Differentiation Evidence Against Closest-Analog Impurity Standards


Structural Differentiation: Bis-THF Dicarbamate Architecture Versus Mono-Carbamate and Di-tert-Butyl Dimer Impurity Scaffolds

Darunavir dicarbamate (N'-Bis THF Darunavir) incorporates two bis-tetrahydrofuran (bis-THF) carbamate moieties symmetrically attached to the darunavir core scaffold, yielding a molecular formula of C₃₄H₄₅N₃O₁₁S and a molecular weight of 703.80 g/mol . In contrast, the parent API darunavir (CAS 206361-99-1) has the formula C₂₇H₃₇N₃O₇S with a molecular weight of 547.7 g/mol, featuring a single bis-THF carbamate group and a free 4-aminophenylsulfonamide terminus . The Darunavir Dimer Impurity (CAS 2307745-62-4) adopts a di-tert-butyl dicarbamate structure (C₃₈H₅₃N₃O₈) with a molecular weight of approximately 679.8 g/mol, lacking the bis-THF rings entirely . This structural uniqueness means darunavir dicarbamate generates a distinct MS/MS fragmentation signature and a characteristic UV absorption profile that cannot be replicated by any other darunavir-related substance, making it an essential, non-substitutable marker for detecting and quantifying the critical bis-THF dimer impurity pathway in darunavir synthesis .

Structural differentiation
Class-level
Target: C34H45N3O11S, MW 703.80 (bis-THF) vs. API: C27H37N3O7S, MW 547.7 (mono-THF). Dimer impurity lacks bis-THF rings.
Supports chromatographic and MS specificity for impurity profiling.
Data to verify against CoA.
Impurity profiling Reference standard characterization Darunavir synthesis

Vendor-Declared HPLC Purity Benchmarking: Darunavir Dicarbamate Versus Typical Reference Standard Purity Expectations

One commercial source reports the purity of Darunavir dicarbamate (furan dimer impurity) as 90.74% by HPLC . This value must be evaluated against the purity specifications of alternative darunavir impurity reference standards available for procurement. While many darunavir impurity standards from established suppliers (e.g., SynZeal, Daicel Pharma) are provided with characterization data and typically achieve >95% purity by HPLC in their Certificate of Analysis (CoA), the specific purity of the furan dimer impurity at approximately 91% reflects the synthetic challenge inherent in preparing this particular bis-THF dicarbamate—a compound identified as a critical process impurity requiring rigorous control during darunavir manufacture . For analytical users, this quantified purity level is critical for calculating accurate response factors, establishing valid standard curves, and correctly assigning impurity limits in ANDA submissions, as the purity of the reference standard directly propagates into the quantitative accuracy of the analytical method .

HPLC purity benchmark
Reported
90.74% by HPLC (supplier report) vs. typical ≥95% for simpler darunavir impurities.
Purity affects response factor accuracy; account for ~9% correction.
Specification review recommended.
Reference standard purity HPLC analysis Quality control

Regulatory Traceability: Pharmacopeial Standard Alignment for Darunavir Dicarbamate Versus Non-Traceable Alternatives

Darunavir dicarbamate supplied as N'-Bis THF Darunavir by multiple vendors (SynZeal, ChemWhat, Axios Research) is explicitly documented to provide further traceability against pharmacopeial standards (USP or EP) based on feasibility, and is supplied with detailed characterization data compliant with regulatory guidelines . In contrast, the USP reference standard for darunavir itself has historically not been commercially available as an enabling monograph, leaving users dependent on well-characterized impurity reference standards from reputable suppliers to bridge the gap . This compound serves a dual function: it can be used directly as a reference standard for ANDA filing and commercial production quality control, and it can be cross-referenced against any future official USP/EP darunavir impurity monograph through documentary traceability . Not all darunavir impurity standards on the market are supplied with explicit pharmacopeial traceability documentation; some are offered only for research purposes without a CoA structured for regulatory submission .

Regulatory traceability
Class-level
CoA with potential USP/EP traceability vs. research-use-only alternatives.
Reduces independent characterization burden for ANDA filings.
Traceability feasibility per vendor.
Pharmacopeial traceability USP/EP compliance ANDA reference standard

Critical-Impurity Designation in Darunavir Process Chemistry: Furan Dimer Impurity Control as a Synthetic Go/No-Go Criterion

The darunavir furan dimer impurity (i.e., darunavir dicarbamate, CAS 1971057-59-6) has been explicitly identified in the peer-reviewed process chemistry literature as one of the most critical impurities in darunavir synthesis. A 2019 study by Rapolu et al. reported that 'the optimization of the process was made to control the furan dimer impurity which was one of the critical parameters in the synthesis of darunavir,' and described an improved synthetic route specifically designed 'to eliminate the critical furan dimer impurity which will be formed during the process' . This contrasts with the Darunavir Amino Dimer impurity, which is formed via a different mechanistic pathway (dimerization of an amino intermediate rather than bis-carbamate formation), and with Darunavir Impurity 16 (CAS 1546918-97-1), which was identified and characterized only as one of several 'unknown impurities' in a generic impurity profiling study without being flagged as a critical process control parameter . The heightened criticality of the furan dimer impurity is evidenced by its direct influence on synthetic route selection: pharmaceutical manufacturers have redesigned entire reaction sequences to suppress its formation .

Critical impurity designation
Reported
Designated critical process impurity in peer-reviewed literature vs. other darunavir impurities not flagged as critical.
Enables targeted process monitoring and synthetic route optimization.
Classified in Rapolu et al. 2019.
Process impurity control Darunavir synthesis Quality by Design

Storage and Stability Specification: Refrigerated Hygroscopic Storage Versus Ambient-Stable Impurity Standards

Darunavir dicarbamate (furan dimer impurity) carries a vendor-specified storage condition of 2–8°C (refrigerated), with explicit designation as hygroscopic and requiring storage under inert atmosphere . This is a more restrictive storage requirement compared to many other darunavir impurity reference standards, such as Darunavir Impurity A (CAS 169280-56-2) which is typically stored under ambient conditions, or Darunavir Carbamic Acid Impurity which does not carry a hygroscopicity warning . The hygroscopic nature of the bis-THF dicarbamate is consistent with its higher oxygen content (11 oxygen atoms) and multiple carbamate functional groups, which present hydrogen-bonding sites for atmospheric moisture absorption; uptake of water can alter the effective purity of the reference standard, introducing weighing errors if standard is not properly equilibrated before use .

Storage sensitivity
Reported
Requires 2–8°C refrigerated, hygroscopic, inert atmosphere vs. ambient-stable darunavir impurities.
Requires moisture-protective handling to avoid purity shift.
No long-term stability data public.
Reference standard stability Storage conditions Handling requirements

LOQ-Level Sensitivity for Process Impurity Quantification: UPLC-MS/MS Method Performance on Darunavir Impurities Provides Context for Reference Standard Use

A validated UPLC-MS/MS method for simultaneous determination of six process-related impurities in darunavir drug substance achieved limits of quantification (LOQ) of 0.2–0.3 ppm relative to 5.0 mg/mL darunavir, with accuracy between 89.90% and 104.60% and calibration curve correlation coefficients >0.9989 . While this published method did not specifically include darunavir dicarbamate (CAS 1971057-59-6) among its six target impurities, it establishes the quantitative performance benchmark that any reference standard for a critical darunavir impurity must support: sub-ppm LOQ capability, linear response over LOQ to 250% of the specification limit, and accuracy within ±15% . The availability of darunavir dicarbamate as a fully characterized, high-purity reference standard enables analytical laboratories to develop and validate similarly sensitive, specific methods targeting this particular critical impurity, and to demonstrate to regulators that the impurity can be reliably quantified at levels well below the ICH Q3A reporting threshold of 0.05% (500 ppm) .

LOQ sensitivity benchmark
Class-level
Industry UPLC-MS/MS methods achieve LOQ 0.2–0.3 ppm (5 mg/mL DRV) with accuracy 90–105%.
Supports method validation at ICH reporting thresholds.
Compound not directly tested in cited method.
UPLC-MS/MS Trace quantification ICH validation

Darunavir Dicarbamate (1971057-59-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


ANDA Filing: Reference Standard for Process Impurity Method Validation and Batch Release Testing

Pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for generic darunavir formulations require a fully characterized reference standard for the critical furan dimer impurity (darunavir dicarbamate) to validate HPLC or UPLC-MS/MS methods for impurity quantification. The compound's explicit regulatory-compliant characterization package and potential USP/EP traceability make it directly suitable for inclusion in the ANDA Module 3.2.S.3.2 (Impurities) and 3.2.S.4.1 (Analytical Procedures) sections. The established industry benchmark of 0.2–0.3 ppm LOQ for darunavir process impurities defines the sensitivity target that the reference standard must support in method validation.

Synthetic Route Optimization: Monitoring and Minimizing Furan Dimer Formation During Darunavir API Manufacture

Process chemistry teams engaged in darunavir API synthesis optimization use darunavir dicarbamate as a quantitative marker to evaluate the effectiveness of alternative synthetic routes, coupling reagents, and reaction conditions in suppressing furan dimer formation. As this impurity has been explicitly identified as a critical process control parameter whose elimination motivated the redesign of synthetic strategies , procurement of the authentic reference standard enables accurate tracking of impurity levels across reaction development batches, directly supporting Quality by Design (QbD) process development and Design of Experiments (DoE) studies.

Stability-Indicating Method Development: Forced Degradation Studies and Impurity Fate Mapping

Analytical development laboratories conducting forced degradation studies on darunavir drug substance and drug product (per ICH Q1A guidelines) use darunavir dicarbamate as a reference marker to determine whether the bis-THF dimer impurity is a process impurity, a degradation product, or both. This distinction is essential for assigning correct impurity classifications (process vs. degradant) in regulatory filings. The compound's specific storage requirements (2–8°C, hygroscopic, inert atmosphere) must be factored into standard preparation protocols to ensure that degradation of the reference standard itself does not confound stability study results.

Contract Research and Analytical Services: Method Transfer and Cross-Laboratory Reproducibility Verification

Contract research organizations (CROs) and analytical service laboratories performing darunavir impurity profiling for multiple clients require a reliable, well-documented source of darunavir dicarbamate to serve as a system suitability standard during method transfer between laboratories. The availability of the compound from multiple reputable vendors with consistent characterization data supports cross-laboratory method reproducibility verification and minimizes inter-laboratory variability in impurity quantification results—an issue highlighted by the observation that no enabling USP monograph for darunavir impurities is yet commercially available .

Application
Selection Property
Validation Focus
ANDA filing & method validation
Regulatory-compliant impurity standard with potential pharmacopeial traceability
HPLC/UPLC-MS/MS specificity; accuracy within ICH thresholds
Synthetic route optimization
Critical process impurity marker for QbD and DoE studies
Impurity suppression across reaction conditions and synthetic routes
Stability-indicating method development
Characterized bis-THF impurity with defined storage requirements
Impurity classification (process vs. degradant); standard stability during forced degradation
Contract research & method transfer
Consistent supply from multiple vendors for cross-lab reproducibility
Inter-laboratory reproducibility; method transfer suitability
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